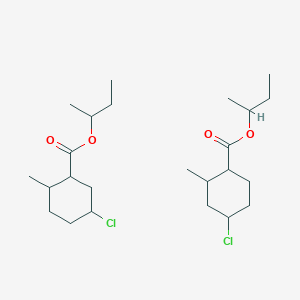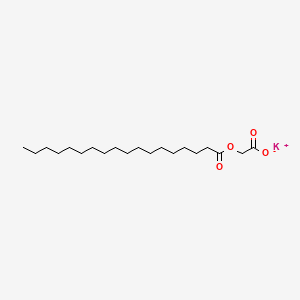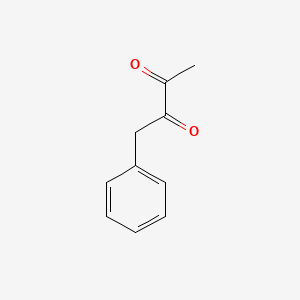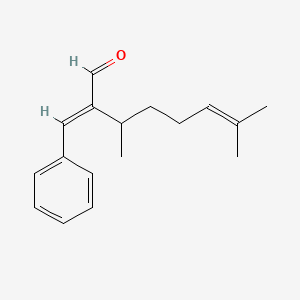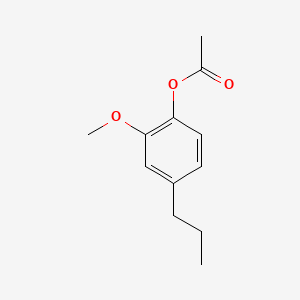
(Z)-7,9,9-Triethoxynon-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-7,9,9-Triethoxynon-3-ene is an organic compound characterized by its unique structure, which includes a non-3-ene backbone with three ethoxy groups attached at the 7th and 9th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7,9,9-Triethoxynon-3-ene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as non-3-ene and ethyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the addition of ethoxy groups to the non-3-ene backbone.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(Z)-7,9,9-Triethoxynon-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halogens or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or amines (NH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(Z)-7,9,9-Triethoxynon-3-ene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (Z)-7,9,9-Triethoxynon-3-ene exerts its effects involves interactions with molecular targets and pathways. The ethoxy groups and the non-3-ene backbone play a crucial role in its reactivity and interactions with other molecules. The exact mechanism can vary depending on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(Z)-7,9,9-Triethoxynon-2-ene: Similar structure but with a different position of the double bond.
(E)-7,9,9-Triethoxynon-3-ene: Geometric isomer with different spatial arrangement of the ethoxy groups.
7,9,9-Triethoxynonane: Saturated version without the double bond.
Uniqueness
(Z)-7,9,9-Triethoxynon-3-ene is unique due to its specific geometric configuration and the presence of three ethoxy groups, which confer distinct chemical and physical properties compared to its isomers and analogs. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
94088-10-5 |
|---|---|
Molecular Formula |
C15H30O3 |
Molecular Weight |
258.40 g/mol |
IUPAC Name |
(Z)-7,9,9-triethoxynon-3-ene |
InChI |
InChI=1S/C15H30O3/c1-5-9-10-11-12-14(16-6-2)13-15(17-7-3)18-8-4/h9-10,14-15H,5-8,11-13H2,1-4H3/b10-9- |
InChI Key |
VUIMLAIIKSNXBC-KTKRTIGZSA-N |
Isomeric SMILES |
CC/C=C\CCC(CC(OCC)OCC)OCC |
Canonical SMILES |
CCC=CCCC(CC(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide](/img/structure/B12655778.png)



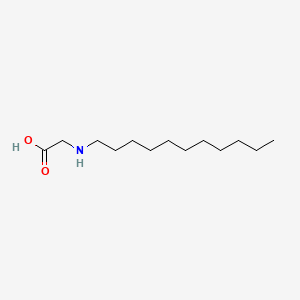
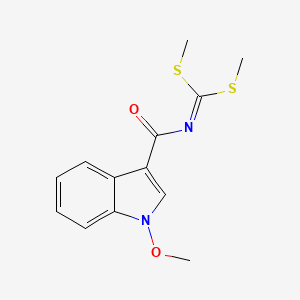
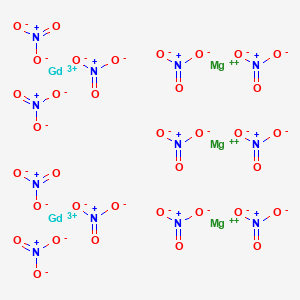
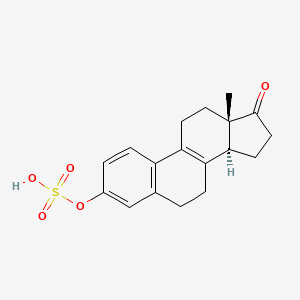
![cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate](/img/structure/B12655821.png)
